4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Description
The compound “4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrazole ring and a pyrimidine ring. Pyrazole and pyrimidine are both nitrogen-containing heterocyclic compounds that are often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrimidine rings, along with the various substitutions on these rings. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present on the molecule. For example, the pyrazole and pyrimidine rings might undergo reactions with electrophiles or nucleophiles, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present on the molecule. For example, the presence of the nitrogen atoms in the pyrazole and pyrimidine rings might make the compound more polar and potentially more soluble in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4,6-dimethyl-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-10-5-15-19(6-10)9-13-7-18(8-13)14-16-11(2)4-12(3)17-14/h4-6,13H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBWAOQPMCSMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)CN3C=C(C=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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